1-(1H-imidazol-2-yl)ethanol

Descripción general

Descripción

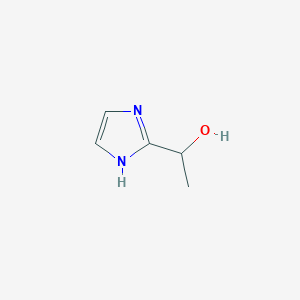

1-(1H-imidazol-2-yl)ethanol is an organic compound that features an imidazole ring substituted with an ethanol group. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of imidazole with ethylene oxide under basic conditions. Another method includes the reduction of 1-(1H-imidazol-2-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

1-(1H-Imidazol-2-yl)ethanol undergoes oxidation to form the corresponding ketone, 1-(1H-imidazol-2-yl)ethanone. A ruthenium-based catalytic system (Ru(bpbp)(pbb)Cl) with H₂O₂ as the oxidant achieves this transformation efficiently .

| Reaction Parameter | Optimal Value |

|---|---|

| Catalyst loading | 0.1 mol% |

| H₂O₂/substrate molar ratio | 3:1 |

| Temperature | 50°C |

| Reaction time | 5 hours |

| Yield | 57% |

Key features:

-

Mechanism : The Ru catalyst activates H₂O₂ to generate reactive oxygen species, abstracting hydrogen from the ethanol group.

-

Selectivity : No over-oxidation to carboxylic acids occurs under these conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions under acidic or basic conditions:

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) produces esters:

this compound + RCOCl → RCOO-(imidazolyl)ethyl + HCl

Conditions :

-

Base: Pyridine (1.2 eq.)

-

Solvent: Dichloromethane

-

Temperature: 0°C → RT

Ether Formation

Alkylation with alkyl halides proceeds via SN2 mechanisms:

Example :

this compound + CH₃I → 1-(1H-Imidazol-2-yl)ethyl methyl ether

Optimized parameters :

Complexation with Metals

The imidazole nitrogen and hydroxyl oxygen act as bidentate ligands for transition metals:

| Metal | Complex Type | Application |

|---|---|---|

| Ru(II) | [Ru(L)₂Cl]⁺ | Catalytic oxidation |

| Au(I) | NHC-gold complexes | Anticancer agents |

-

Deprotonate ethanol group with Ag₂O

-

Transmetallation with [AuCl(SMe₂)]

-

Anion exchange with LiBr

Yield : 92%

Acid-Catalyzed Rearrangements

Under strong acids (e.g., HCl), the compound undergoes ring-opening/cyclization cascades. For example, reaction with PCl₃ produces bisphosphonic acid derivatives through a multi-step pathway :

Key steps :

-

PCl₃ reacts with the hydroxyl group at 0-5°C

-

Hydrolysis at 80°C for 6 hours

-

Isolation via anti-solvent precipitation (ethanol/acetone)

Yield : 45-49%

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C with three mass loss steps:

-

210-250°C: Loss of hydroxyl group (Δm = 6.3%)

-

250-400°C: Imidazole ring degradation

-

This comprehensive reactivity profile demonstrates this compound's versatility as a synthetic building block. Recent advances in catalytic oxidation and metal complexation highlight its growing importance in medicinal chemistry and materials design.

Aplicaciones Científicas De Investigación

There appears to be a misunderstanding in the query. The query asks for information on "1-(1H-imidazol-2-yl)ethanol," but the provided search results predominantly discuss "2-(1H-imidazol-1-yl)ethanol." These are distinct compounds with different structures and properties. Because the search results focus on "2-(1H-imidazol-1-yl)ethanol," the following answer will address the applications of 2-(1H-imidazol-1-yl)ethanol instead.

Scientific Research Applications

2-(1H-Imidazol-1-yl)ethanol serves as a building block in organic synthesis to create more complex imidazole derivatives, which are critical in developing pharmaceuticals and agrochemicals.

Chemical Synthesis

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Imidazole-2-carboxaldehyde | Potassium permanganate or chromium trioxide |

| Reduction | 2-(1H-Imidazol-1-yl)ethane | Lithium aluminum hydride or sodium borohydride |

| Substitution | Esters and other derivatives | Acyl chlorides with bases like pyridine |

Biological Applications

- Antimicrobial Activity: Derivatives exhibit antimicrobial properties against pathogens, including fungi and bacteria. The hydroxyl group enhances membrane disruption in microbial cells.

- Antiparasitic Activity: Certain derivatives have activity against Trypanosoma cruzi, with IC₅₀ values as low as 0.04 µM, outperforming conventional treatments like benznidazole.

- Anticancer Properties: In vitro studies reveal that specific derivatives can induce apoptosis in cancer cell lines such as MCF cells, suggesting potential for anticancer drug development.

- Neurotherapeutic Applications: Compounds similar to this can inhibit dopamine reuptake, indicating potential use in treating ADHD and substance abuse disorders.

Industrial Applications

In the industrial sector, 2-(1H-Imidazol-1-yl)ethanol is used as a corrosion inhibitor and as a component in the formulation of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various formulations.

Case Studies

- Antiparasitic Efficacy: A study evaluated the antiparasitic activity of imidazole derivatives against T. cruzi. The most active compound exhibited an IC₅₀ value significantly lower than existing treatments, highlighting its potential as a new therapeutic agent.

- Anticancer Activity: In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The structure-activity relationship indicated that modifications to the imidazole ring could enhance cytotoxic effects.

Mecanismo De Acción

The mechanism of action of 1-(1H-imidazol-2-yl)ethanol is largely dependent on its interactions with biological targets. The imidazole ring can interact with various enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparación Con Compuestos Similares

1-(1H-imidazol-2-yl)ethanol can be compared with other imidazole derivatives such as:

1-(1H-imidazol-1-yl)ethanol: Similar structure but different substitution pattern on the imidazole ring.

2-(1H-imidazol-1-yl)ethanol: Another isomer with the hydroxyl group attached to a different carbon atom.

1-(1H-imidazol-4-yl)ethanol: Differently substituted imidazole with potential variations in chemical reactivity and biological activity.

Actividad Biológica

1-(1H-imidazol-2-yl)ethanol, a compound characterized by an imidazole ring and an ethanol side chain, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₅H₈N₂O

- Molecular Weight : Approximately 112.13 g/mol

- Structure : The compound features a hydroxyl group (-OH) attached to an ethyl chain linked to the imidazole ring, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant in the context of heme oxygenase-1 (HO-1), where studies have shown that imidazole derivatives can act as selective inhibitors .

- Binding Affinity : The ethanol group enhances binding through hydrogen bonding with biological molecules, increasing specificity and efficacy in interactions with target proteins.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antimicrobial Properties : Research indicates significant antibacterial and antifungal effects, making it a candidate for therapeutic applications against various pathogens.

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation, with certain derivatives demonstrating potent antitumor effects in vitro.

- Role in Biochemical Processes : It has been investigated for its role as a modulator of biochemical pathways, influencing cellular processes and enzymatic activities.

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Target Pathogen/Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | |

| Antifungal | Candida albicans | 3.2 | |

| Antitumor | HeLa cells | 10.5 | |

| HO-1 Inhibition | Human HO-1 | 12.0 |

Case Study: Heme Oxygenase-1 Inhibition

A study focusing on the stereoselective inhibition of HO-1 revealed that enantiomers of imidazole derivatives displayed varying degrees of inhibitory activity. The (R)-enantiomer showed significantly higher potency due to enhanced hydrogen bond interactions within the binding pocket . This highlights the importance of stereochemistry in the biological activity of imidazole derivatives.

Synthesis and Applications

The synthesis of this compound typically involves introducing the imidazole ring into larger molecular structures through catalytic reactions under controlled conditions. Its applications extend beyond pharmacology into areas such as:

- Environmental Remediation : Preliminary studies suggest that imidazole derivatives can aid in detoxifying contaminated environments, showcasing their potential utility in environmental science.

Propiedades

IUPAC Name |

1-(1H-imidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFWQHCKCDSOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567643 | |

| Record name | 1-(1H-Imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22098-61-9 | |

| Record name | 1-(1H-Imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.